REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5](C#N)[C:6](=[O:12])[NH:7]2.S(=O)(=O)(O)O.[OH-].[NH4+]>O>[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:12])[NH:7]2 |f:2.3|
|
Name
|
3-cyano
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C2C=C(C(NC2=CC=N1)=O)C#N
|
Name
|
|
Quantity
|
2100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred mechanically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed (internal temperature at 215°-220° C.) for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to come to ambient temperature
|
Type
|
ADDITION
|
Details
|
poured on ice
|
Type
|
STIRRING
|
Details
|
The solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
the internal temperature being maintained at 20°-30° C. during this addition
|
Type
|
FILTRATION
|
Details
|
The dark beige solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a minimum of cold water
|
Type
|
CUSTOM
|
Details
|
dried in an oven chamber at 65° overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized twice from water with decolorizing charcoal treatment
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C=CC(NC2=CC=N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |